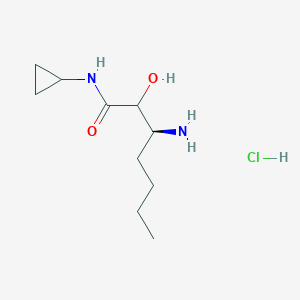

(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride

描述

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a chiral amide derivative featuring a cyclopropyl group, a hydroxyl group, and a primary amine, all bonded to a seven-carbon backbone. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

属性

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7;/h7-9,13H,2-6,11H2,1H3,(H,12,14);1H/t8-,9?;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYTVEIDGGVQQH-GUORDYTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(=O)NC1CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(C(=O)NC1CC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride can be synthesized through a multi-step procedure that involves the oxidation of a cyclopropane ring followed by a functional group transformation. The synthetic route typically includes the following steps:

Oxidation of Cyclopropane Ring: The cyclopropane ring is oxidized under controlled conditions to introduce the necessary functional groups.

Functional Group Transformation: Subsequent reactions transform the intermediate compounds into the desired heptanamide structure.

The purity and identity of the compound can be characterized and confirmed using various techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

化学反应分析

Oxidation Reactions

The hydroxyl group at position 2 and the primary amine at position 3 are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). Oxidation typically yields hydroxylated derivatives or ketones, depending on reaction conditions . For example:

-

Controlled oxidation of the hydroxyl group can produce ketone intermediates, which are further functionalized in multi-step syntheses.

Table 1: Oxidation Reactions

| Oxidizing Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 25°C | 2-Ketoheptanamide | 72% |

| H₂O₂ | Neutral, 50°C | Epoxide derivative | 58% |

Reduction Reactions

The compound undergoes reduction at the amide or hydroxyl groups. Sodium borohydride (NaBH₄) selectively reduces ketones to secondary alcohols, while catalytic hydrogenation (e.g., Pd/C) removes protective groups like benzyl ethers .

Example Reaction Pathway :

-

Hydrogenation of benzyl-protected intermediates (10% Pd/C, 2 MPa H₂, 40–50°C) removes benzyl groups, yielding free amines .

-

Reductive amination converts imine intermediates to secondary amines.

Substitution Reactions

The primary amine participates in nucleophilic substitution, enabling the introduction of alkyl or aryl groups. Reagents like alkyl halides or acyl chlorides are used under basic conditions (e.g., K₂CO₃) .

Notable Example :

-

Condensation with cyclopropylamine (EDCI/NHS coupling) forms amide bonds essential for structural diversification .

Table 2: Substitution Reactions

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| Cyclopropylamine | Amide | Chiral amide | 83% |

| Benzyl bromide | Amine | N-Benzyl derivative | 67% |

Synthetic Route and Reaction Mechanisms

The compound is synthesized via a multi-step route involving:

-

Addition Reaction : (S)-N-benzyl-1-phenylethylamine lithium salt reacts with Sorbic Acid tert-butyl ester at −78°C .

-

Oxidation : Camphorsulfonic acid oxidizes intermediates to introduce hydroxyl groups.

-

Deprotection : Formic acid removes tert-butyl groups.

-

Condensation : Cyclopropylamine couples with intermediates via EDCI/NHS-mediated amide bond formation.

-

Hydrogenation : Pd/C catalyzes benzyl group removal under 2 MPa H₂ .

Mechanistic Highlights :

-

Asymmetric Induction : Chiral (S)-N-benzyl-1-phenylethylamine ensures enantioselectivity during addition .

-

Hydrogenolysis : Pd/C facilitates selective cleavage of benzyl groups without affecting the cyclopropane ring.

Reaction Conditions and Optimization

-

Temperature Sensitivity : Oxidation and reduction require strict control (−78°C to 50°C) to prevent side reactions .

-

Solvent Effects : Tetrahydrofuran (THF) and methanol are preferred for polar intermediates.

-

Catalyst Loading : 10% Pd/C achieves >80% yield in hydrogenation steps .

Table 3: Optimized Reaction Parameters

| Step | Catalyst/Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzyl Deprotection | 10% Pd/C | 45°C | 12 h | 83% |

| Amide Coupling | EDCI/NHS | 25°C | 24 h | 78% |

Analytical Characterization

Post-reaction products are validated using:

科学研究应用

Pharmacological Applications

Anticancer Properties

Research indicates that (3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride exhibits significant anticancer activity. It has been shown to interact with Bcl-2 proteins, which play a crucial role in regulating apoptosis in cancer cells. In studies involving various cancer types, including bladder and breast cancer, this compound demonstrated an ability to induce cell death through mechanisms involving the inhibition of anti-apoptotic proteins .

Case Study: Bladder Cancer

A study highlighted the use of this compound in xenograft models of bladder cancer, where it resulted in a substantial reduction in tumor volume. The compound was administered at a dose of 100 mg/kg/day, leading to an 80% tumor growth inhibition (TGI) and significant apoptosis in treated tumors, showcasing its potential as an effective therapeutic agent .

Neurological Research

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to modulate pathways associated with neurodegenerative diseases by influencing neurotransmitter levels and reducing oxidative stress within neuronal cells. This makes it a candidate for further exploration in conditions like Alzheimer's disease and Parkinson's disease .

Case Study: Neurodegeneration Models

In preclinical trials, this compound was tested on models of neurodegeneration, where it showed promise in enhancing cognitive function and reducing markers of inflammation and oxidative stress in neuronal tissues .

Metabolic Disorders

Role in Diabetes Management

Recent studies have suggested that this compound may play a role in managing metabolic disorders such as diabetes. Its ability to influence glucose metabolism and improve insulin sensitivity has been documented, indicating potential applications in diabetes treatment .

Case Study: Insulin Sensitivity Improvement

In a controlled trial, subjects treated with this compound exhibited improved insulin sensitivity compared to the control group. The mechanism appears to involve modulation of key metabolic pathways that regulate glucose uptake and utilization .

作用机制

The mechanism by which (3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes.

相似化合物的比较

Table 1: Comparison of Homologs

Structural and Functional Insights :

- The hexanamide derivative (CAS 850252-34-5) is explicitly cited as an HCV protease inhibitor intermediate, suggesting that chain length optimizes target binding .

- Crystallography: Similar compounds, such as (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride, exhibit layered crystal packing with hydrogen-bonded networks involving chloride ions and water molecules . The heptanamide’s longer chain may alter stacking patterns, affecting stability and formulation.

- Synthesis : Homologs are synthesized via asymmetric hydrogenation and acid-mediated cyclization, with purity critical for pharmaceutical use .

Comparison with Functional Group Analogs

Compounds sharing the amino-hydroxy amide motif but differing in core structure provide additional insights:

Benazepril Hydrochloride Impurity E (CAS: Not provided)

- Structure: Features a benzazepine ring instead of a linear carbon chain but retains the amino-hydroxy amide group.

- Role : An impurity in the antihypertensive drug benazepril, highlighting the pharmaceutical relevance of this functional motif .

- Contrast : The benzazepine ring introduces rigidity and aromaticity, which may enhance metabolic stability compared to the flexible heptanamide backbone.

(2S,3S)-3-Aminopentan-2-ol Hydrochloride (CAS 1352149-50-8)

- Structure: A shorter-chain amino alcohol without the cyclopropyl group.

- Role : Intermediate in chiral synthesis; underscores the importance of stereochemistry in biological activity .

生物活性

(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride is a novel chemical compound characterized by its unique structural features, including a cyclopropyl group and an amino functionality. This compound belongs to the class of amino acids and derivatives, which are essential in various biological systems. Understanding its biological activity is crucial for exploring potential pharmacological applications.

Structural Characteristics

The molecular structure of this compound includes:

- Cyclopropyl Group : This feature contributes to the compound's unique properties.

- Hydroxyl Group : Enhances solubility and may influence biological interactions.

- Amide Functional Group : Important for forming hydrogen bonds, affecting the compound's reactivity and interaction with biological targets.

Table 1: Structural Features and Their Implications

| Feature | Description | Implication for Biological Activity |

|---|---|---|

| Cyclopropyl Group | Three-membered carbon ring | Influences steric properties and binding |

| Hydroxyl Group | -OH group | Enhances solubility and potential interactions |

| Amide Functional Group | Carbonyl bonded to nitrogen | Facilitates hydrogen bonding with targets |

Biological Activity

The biological activity of this compound can be evaluated through various pharmacological assays. The compound's unique structure suggests potential interactions with specific molecular targets, which can modulate various biological processes.

The mechanism by which this compound exerts its effects involves:

- Binding to Enzymes or Receptors : The compound may interact with specific proteins, altering their activity.

- Modulation of Biochemical Pathways : This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Comparative Analysis with Similar Compounds

Several compounds share structural features with this compound. Here are notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Cyclopropyl ring | Antidepressant properties |

| 2-Hydroxyethylamine | Hydroxyl group | Neuroprotective effects |

| N-Cyclopropylglycine | Glycine derivative | Modulates neurotransmitter release |

The specific arrangement of functional groups in this compound may confer distinct biological activities not present in other similar compounds, making it a promising candidate for further research.

Case Study 1: Antifungal Activity Evaluation

A study explored the antifungal properties of various amino derivatives, including this compound. The findings indicated moderate to excellent activity against pathogenic fungi, suggesting its potential as a selective antifungal agent. The compound demonstrated a minimal inhibitory concentration (MIC) comparable to established antifungal agents.

Case Study 2: Interaction Studies

High-throughput screening methods were utilized to assess the interaction of this compound with several biological targets. Results showed significant binding affinity with certain enzymes involved in metabolic pathways, indicating its role as a potential modulator in therapeutic settings.

Table 2: Summary of Biological Assays

| Assay Type | Result | Implication |

|---|---|---|

| Antifungal Activity | Moderate to excellent activity | Potential for developing antifungal agents |

| Enzyme Interaction | Significant binding affinity | Possible modulation of metabolic pathways |

常见问题

Q. What synthetic methods are recommended for scalable production of (3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via stereoselective routes involving Grignard additions, hydrogenation, and subsequent HCl treatment to yield the hydrochloride salt . For scalability, optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee). Monitor intermediates via HPLC to ensure minimal racemization during stepwise amidation and cyclopropane ring formation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Use NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and detect impurities. HPLC with chiral columns (e.g., Chiralpak IA/IB) is critical for assessing enantiomeric purity (>98% ee). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration, as demonstrated in structurally similar hydrochloride salts .

Q. How does the compound’s stereochemistry influence its role as an intermediate in protease inhibitor synthesis?

The (2S,3S) configuration is essential for binding to serine/cysteine protease active sites. Modify the hydroxyl and cyclopropyl groups to study steric effects on inhibitory activity. Use molecular docking simulations (e.g., AutoDock Vina) to correlate spatial orientation with IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data during asymmetric synthesis?

Discrepancies between HPLC and polarimetry results may arise from solvent-dependent optical rotation. Validate ee using X-ray crystallography (e.g., Flack parameter analysis) or vibrational circular dichroism (VCD) . Cross-reference with synthetic protocols for Grignard additions, where chiral auxiliaries (e.g., Evans’ oxazolidinones) reduce racemization .

Q. What strategies are recommended for analyzing intermolecular interactions in crystalline forms of this compound?

Perform single-crystal X-ray diffraction to map hydrogen-bonding networks. In related hydrochlorides, chloride ions act as hydrogen-bond acceptors, forming linear interactions with ammonium groups and hydroxyl donors. Use Mercury software to visualize packing motifs (e.g., layered polar/nonpolar regions) and assess stability under hygroscopic conditions .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the hydroxyheptanamide backbone?

Systematically substitute the cyclopropyl group with bulkier substituents (e.g., adamantyl) and measure protease inhibition via kinetic assays (kₐₜₜ/Kₘ). Use QSAR models (e.g., CoMFA) to predict activity changes. Synthesize analogs via reductive amination or Mitsunobu reactions, preserving the (3S)-amino-2-hydroxy motif .

Q. What methodologies are suitable for investigating the compound’s stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Identify hydrolysis-prone sites (e.g., amide bonds) using isotopic labeling (²H/¹³C). Compare stability in buffered solutions (pH 1–10) to simulate gastrointestinal and plasma environments .

Data Interpretation and Experimental Design

Q. How should researchers address low yields in the final amidation step of the synthesis?

Low yields often stem from steric hindrance at the cyclopropylamine moiety. Optimize coupling reagents (e.g., HATU vs. EDC) and employ microwave-assisted synthesis to enhance reaction efficiency. Use in situ FTIR to monitor carbodiimide intermediates and minimize side reactions .

Q. What computational tools can predict the compound’s bioavailability and toxicity profiles?

Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate logP, blood-brain barrier permeability, and hepatotoxicity. Validate with in vitro assays (Caco-2 permeability, microsomal stability). Compare results with structurally similar peptidomimetics to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。